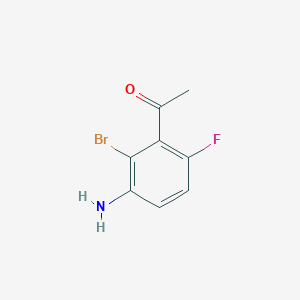
1-(3-Amino-2-bromo-6-fluorophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-2-bromo-6-fluorophenyl)ethan-1-one is an organic compound with a molecular formula of C8H7BrFNO It is characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, along with an ethanone group
Preparation Methods
The synthesis of 1-(3-Amino-2-bromo-6-fluorophenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-2-bromo-6-fluoroaniline with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(3-Amino-2-bromo-6-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, under appropriate conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(3-Amino-2-bromo-6-fluorophenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its structural features.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties[][3].
Mechanism of Action
The mechanism of action of 1-(3-Amino-2-bromo-6-fluorophenyl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the bromine and fluorine atoms can participate in halogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
1-(3-Amino-2-bromo-6-fluorophenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(4-Amino-2-bromo-5-fluorophenyl)ethan-1-one: This compound has a similar structure but with different positions of the amino and fluorine groups.
2-Bromo-1-(2-fluorophenyl)ethan-1-one: This compound lacks the amino group but has a similar bromine and fluorine substitution pattern.
1-(2-Bromo-5-fluorophenyl)-2-pyrrolidinone: This compound contains a pyrrolidinone ring instead of the ethanone group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C8H7BrFNO |
|---|---|
Molecular Weight |
232.05 g/mol |
IUPAC Name |
1-(3-amino-2-bromo-6-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H7BrFNO/c1-4(12)7-5(10)2-3-6(11)8(7)9/h2-3H,11H2,1H3 |
InChI Key |
PNISQNVEBIAYLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1Br)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















